Lynestrenol - 52-76-6

Lynestrenol

Catalog Number: EVT-274164
CAS Number: 52-76-6
Molecular Formula: C20H28O
Molecular Weight: 284.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lynestrenol, also known as 17α-ethynyl-estr-4-en-17β-ol, is a synthetic progestin belonging to the estrane steroid family. [] It is classified as a gonadal steroid hormone and has been a subject of extensive scientific research, particularly in the fields of reproductive biology, endocrinology, and pharmacology. Lynestrenol is closely related to Norethisterone, another progestin, and its biological activity may be partially attributed to its conversion to Norethisterone in vivo. []

Future Directions
  • Developing novel formulations for improved drug delivery: Research on transdermal delivery systems like transferosomes could enhance Lynestrenol's therapeutic potential and provide alternative administration routes. [, ]
  • Investigating its long-term effects and potential risks: Continued research on the safety profile of Lynestrenol, including its genotoxic and cytotoxic effects, is essential for responsible application in research and clinical settings. []

Norethindrone (Norethisterone)

Compound Description: Norethindrone is a synthetic progestin widely used in contraceptive formulations. [] It is structurally similar to lynestrenol and exhibits similar biological activities. []

Relevance: Norethindrone is a key metabolite of lynestrenol in humans. [, ] Research suggests lynestrenol is stored in fat tissue and slowly metabolized to norethindrone, contributing to its longer-lasting effects compared to direct administration of norethindrone. [] Additionally, some studies suggest lynestrenol's biological activity might be attributed to its in vivo conversion to norethindrone. []

Mestranol

Compound Description: Mestranol is a synthetic estrogen often combined with progestins like lynestrenol in oral contraceptive formulations. [, , , ]

Relevance: Mestranol is frequently co-administered with lynestrenol in combined oral contraceptives such as Lyndiol. [, , , ] Research explored the individual and combined effects of these two hormones on various parameters, including gonadotropin excretion, [] plasma levels of radioactivity, [] and excretion of radioactivity in milk and urine. [] Studies comparing different oral contraceptives often investigate formulations with varying dosages of both lynestrenol and mestranol. [, , ]

Ethinyl Estradiol (EE)

Compound Description: Ethinyl estradiol is a synthetic estrogen commonly used in combined oral contraceptives. [, , ]

Relevance: Similar to mestranol, ethinyl estradiol is often combined with lynestrenol in oral contraceptives. [, ] Research investigates the effects of these combined formulations on factors like sex hormone-binding globulin (SHBG) capacity [] and peripheral circulation. [] Comparative studies analyze the influence of different progestins, including lynestrenol, in combination with ethinyl estradiol on parameters such as SHBG levels, side effects, and contraceptive efficacy. [, ]

Levonorgestrel

Compound Description: Levonorgestrel is a synthetic progestin used in various hormonal contraceptive formulations. [, ]

Relevance: Levonorgestrel, like lynestrenol, belongs to the 19-nortestosterone group of progestins and is often compared in research assessing the impact of different progestins on parameters like hypophyseal function [] and SHBG capacity. [] It is also used as an internal standard in high-performance liquid chromatography methods to determine lynestrenol concentrations in human plasma. []

Desogestrel

Compound Description: Desogestrel is a synthetic progestin used in various hormonal contraceptive formulations. [, ]

Relevance: Desogestrel's effects on parameters like hypophyseal function [] and endometrial morphology [] are compared with lynestrenol to understand the distinct properties and potencies of these two progestins.

6-Methyl-Lynestrenol

Compound Description: 6-Methyl-lynestrenol is a synthetic progestin investigated for its contraceptive properties. []

Relevance: This compound is a structural analog of lynestrenol, differing by a methyl group at the 6th carbon position. [] Studies directly compare their effects on gonadotropin excretion to understand the structure-activity relationship and potential benefits of the methyl substitution. []

Norgestrel

Compound Description: Norgestrel is a synthetic progestin used in hormonal contraceptives. [, ]

Relevance: Research compares the effects of norgestrel and lynestrenol on parameters like endometrial morphology [, ] and serum lipid levels, [] aiming to assess their respective potencies and potential side effects. Studies highlight differences in their influence on cervical mucosa, with norgestrel potentially posing a higher risk of certain abnormalities. []

Medroxyprogesterone Acetate (MPA)

Compound Description: Medroxyprogesterone acetate is a synthetic progestin used in various hormonal therapies, including contraception and treatment of endometrial hyperplasia. [, ]

Relevance: Studies compare MPA to lynestrenol in terms of their effects on parameters like serum lipids and lipoproteins [] and SHBG capacity, [] highlighting their distinct pharmacological profiles and clinical implications. Findings suggest potential advantages of MPA over lynestrenol in specific contexts, such as reducing atherosclerosis risk. []

Allylestrenol

Compound Description: Allylestrenol is a synthetic progestin investigated for its therapeutic potential in treating menopausal symptoms. []

Relevance: This compound is compared to lynestrenol in clinical trials assessing their efficacy in alleviating postmenopausal hot flashes. [] Researchers evaluate their respective impacts on subjective patient conditions and gonadotropin production, concluding that both offer benefits but with different onset times and durations of effect. []

Danazol

Compound Description: Danazol is a synthetic steroid with anti-gonadotropic properties, used to treat conditions like endometriosis. []

Relevance: Research compares the effects of danazol and lynestrenol on lipoprotein profiles in patients with endometriosis. [] Both drugs induce changes in lipoprotein patterns, but danazol exhibits a more pronounced effect, potentially increasing the risk of atherosclerosis. [] These findings emphasize the importance of careful monitoring of lipid metabolism during danazol treatment compared to lynestrenol.

Estr-4-en-17-one (Estrenone)

Compound Description: Estrenone is a steroid hormone and a precursor in the synthesis of various steroid hormones, including lynestrenol. []

Relevance: Estrenone is a crucial starting material in the chemical synthesis of lynestrenol. [] Research describes a method to synthesize tritiated lynestrenol for research purposes, starting from tritiated estrenone. [] This method highlights the synthetic relationship between these two compounds.

Source and Classification

Lynestrenol is classified as a progestogen, a type of steroid hormone that mimics the action of progesterone. It is derived from the steroid structure of testosterone and is categorized under synthetic hormones used in contraceptive formulations. The compound's chemical formula is C20H28OC_{20}H_{28}O with a molar mass of approximately 284.44 g/mol .

Synthesis Analysis

Methods and Technical Details

Lynestrenol can be synthesized through several chemical pathways. One common method involves converting nortestosterone into a dithioketal derivative, followed by treatment with sodium in liquid ammonia to yield the 3-desoxy analog. Subsequent oxidation using Jones reagent leads to the formation of the 17-ketone, which is then ethynylated to produce lynestrenol .

The synthesis process can be outlined as follows:

  1. Formation of Dithioketal: Nortestosterone reacts with dithioglycol in the presence of boron trifluoride.
  2. Reduction: The dithioketal undergoes reduction with sodium in liquid ammonia.
  3. Oxidation: The resultant compound is oxidized using Jones reagent.
  4. Ethynylation: The 17-ketone is ethynylated to yield lynestrenol.

This multi-step synthesis allows for the selective production of lynestrenol while maintaining the integrity of its steroid structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of lynestrenol consists of a steroid backbone with specific functional groups that define its biological activity. The structural formula can be represented as follows:

  • Chemical Formula: C20H28OC_{20}H_{28}O
  • Molecular Weight: 284.44 g/mol
  • 3D Model: Available through various chemical databases.

The compound's structure lacks the ketone group at C3 and has an ethynyl group at C17, which are crucial for its conversion to norethisterone upon metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Lynestrenol undergoes various chemical reactions during its synthesis and metabolism:

  • Oxidation: The initial oxidation step using Jones reagent converts the alcohol to a ketone.
  • Ethynylation: This reaction introduces an ethynyl group at the C17 position, enhancing its biological activity.
  • Metabolism: In vivo, lynestrenol is metabolized primarily by cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4) into norethisterone, which exhibits progestogenic activity .
Mechanism of Action

Process and Data

Lynestrenol does not directly bind to progesterone receptors; instead, it acts as a prodrug. Upon oral administration, it is converted into norethisterone, which then binds to progesterone receptors in target tissues such as the uterus and ovaries. This binding initiates changes in gene expression that lead to alterations in reproductive processes, including inhibition of ovulation and modification of endometrial lining .

The pharmacokinetics indicate that peak plasma levels are achieved within 2 to 4 hours post-administration, with approximately 97% of the compound bound to plasma proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white crystalline powder.
  • Melting Point: Approximately 161 °C to 165 °C.
  • Solubility: Soluble in ethanol and chloroform but practically insoluble in water.

Chemical Properties

  • Stability: Lynestrenol is stable under normal storage conditions but should be kept away from light and moisture.
  • Purity: Typically greater than 98% when analyzed by high-performance liquid chromatography .
Applications

Scientific Uses

Lynestrenol has been widely employed in pharmaceutical formulations for contraception and hormone replacement therapy. Its effectiveness as a progestin makes it valuable in managing conditions such as endometriosis, menstrual disorders, and for regulating ovulation in assisted reproductive technologies . Additionally, research continues into its pharmacological properties and potential applications in treating other hormonal imbalances or conditions related to progesterone deficiency.

Introduction to Lynestrenol: Pharmacological and Chemical Significance

Lynestrenol as a Synthetic Progestogen: Structural Classification and Nomenclature

Lynestrenol (IUPAC name: (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol) is a synthetic progestogen structurally classified as a 19-nortestosterone derivative. Its molecular formula is C₂₀H₂₈O, with a molecular weight of 284.44 g/mol and a characteristic melting point of 161–165°C [1] [9]. Unlike progesterone, lynestrenol features:

  • Ethynyl group at C17 (enhancing oral bioavailability)
  • Absence of C3 carbonyl group (distinguishing it from norethisterone)
  • Estrane nucleus (18 carbon atoms) with a Δ⁴-unsaturation in ring A [1] [3]

As a prodrug, lynestrenol itself lacks significant progestogenic activity. Hepatic metabolism via cytochrome P450 enzymes (CYP2C19: 49.8%, CYP2C9: 28.0%, CYP3A4: 20.4%) converts it to norethisterone, the biologically active molecule that binds progesterone receptors [1] [3] [10]. This structural modification (3-deoxidation) was historically significant for improving metabolic stability.

Internationally, the compound carries multiple designations: INN (lynestrenol), BAN (lynestrenol), and JAN (lynestrenol), with former synonyms including "linestrenol" and "nsc-37725" [1] [6]. Its crystalline powder form exhibits optical rotation of [α]₂₀D = -9.5° to -11.0° (in ethanol) [9].

Table 1: Structural Features of Key 19-Nortestosterone Derivatives

CompoundC17 SubstitutionC3 Functional GroupActive Metabolite
LynestrenolEthynylNoneNorethisterone
NorethisteroneEthynylKetone5α-Dihydronorethisterone
EtynodiolEthynylβ-HydroxylNorethisterone
LevonorgestrelEthynylβ-Hydroxyl, α-methylNone

Historical Context of 19-Nortestosterone Derivatives in Hormone Research

The development of lynestrenol emerged from mid-20th century efforts to create orally active progestogens. Key milestones include:

  • 1957: Dutch pharmaceutical company Organon patented lynestrenol following systematic exploration of 19-norsteroid modifications [1] [14]. Researchers sought to eliminate the C19 methyl group to enhance progestogenic activity while retaining the C17 ethynyl group crucial for oral efficacy.
  • 1961: Clinical introduction for menstrual disorders, capitalizing on its ability to induce secretory endometrium without significant estrogenic effects [1]. This addressed limitations of earlier progesterone formulations requiring parenteral administration.
  • 1962: Incorporation into Lyndiol, the first Dutch combined oral contraceptive (with mestranol), establishing the drug as a cornerstone in hormonal contraception [1] [5]. Its approval in the UK followed in 1963 (with mestranol) and 1969 (with ethinylestradiol) [1].

Lynestrenol exemplified first-generation progestins characterized by moderate androgenic activity and metabolic lability. Its design reflected the "prodrug paradigm" – intentional molecular modifications to optimize pharmacokinetics. Unlike contemporaneous compounds like norethynodrel (which possessed inherent estrogenicity), lynestrenol's metabolic activation provided tissue-specific activity [5] [8]. The compound's trajectory illustrates the transition from injectable progesterone to orally bioavailable synthetics that dominated contraceptive research in the 1960s–1980s [5] [8].

Lynestrenol’s Role in Modern Gynecopharmacology: Scope and Research Gaps

Despite being overshadowed by newer progestins, lynestrenol retains clinical and research relevance through several mechanisms:

Pharmacological Actions

  • Endometrial Modulation: Lynestrenol-derived norethisterone induces glandular atrophy and pseudodecidualization in the endometrium, reducing gland mitoses and secretory activity. This underlies its efficacy in managing dysfunctional uterine bleeding and endometriosis-associated pain [4] [5].
  • Hypothalamic-Pituitary Suppression: Via negative feedback, it suppresses gonadotropin-releasing hormone (GnRH) pulse frequency, decreasing FSH/LH secretion and inhibiting ovulation at therapeutic doses [4] [10].
  • Cervical Mucus Alteration: Increases mucus viscosity, creating a barrier to sperm penetration independent of ovulation suppression [10].

Therapeutic Applications

  • Menstrual Disorders: Stabilizes irregular cycles by opposing estrogen-driven endometrial proliferation [4] [7].
  • Endometriosis Management: Reduces lesion viability and inflammatory pain through progestogenic anti-estrogenic effects [4] [9].
  • Contraception: Component of progestogen-only pills (POPs) and combined oral contraceptives (COCs), particularly in Europe and Asia under brands like Ministat and Exluton [1] [5].

Research Gaps

While lynestrenol’s basic pharmacology is established, contemporary research needs include:

  • Long-Term Vascular Impacts: Finnish autopsy studies suggest prolonged use (>6 years) associates with arterial disease in intellectually disabled women, warranting mechanistic studies [2].
  • Receptor Interaction Dynamics: Precise quantification of its active metabolite’s affinity for non-progestogenic receptors (androgen/glucocorticoid) remains underexplored [1].
  • Metabolic Interindividual Variability: CYP2C19 polymorphisms significantly influence conversion to norethisterone, yet clinical implications for dosing are uncharacterized [1] [3].
  • Comparative Effectiveness: Limited head-to-head trials against newer agents (e.g., drospirenone) for conditions like endometriosis [5].

Table 2: Key Research Gaps in Lynestrenol Pharmacology

Research AreaCurrent KnowledgeUnanswered Questions
Cardiovascular SafetyAssociation with arterial disease in specific populations [2]Mechanistic basis; generalizability to broader populations
Receptor BindingMetabolite (norethisterone) binds PR, AR, ER [1]Tissue-specific receptor affinity and downstream transcriptomic effects
Metabolic PathwaysConverted by CYP2C19/CYP2C9/CYP3A4 to norethisterone [1]Impact of pharmacogenomics on clinical efficacy
Therapeutic ApplicationsUsed for endometriosis, contraception, menstrual disorders [4] [9]Comparative effectiveness vs. third-generation progestins

Lynestrenol exemplifies how mid-20th century steroid chemistry continues to inform modern gynecological therapy. Its prodrug design presaged contemporary approaches to targeted hormone delivery, while unresolved research questions underscore the complexity of progestogen pharmacology.

Properties

CAS Number

52-76-6

Product Name

Lynestrenol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

YNVGQYHLRCDXFQ-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Solubility

Soluble in DMSO

Synonyms

Lynestrenol; HSDB 7899; IND 1006

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.